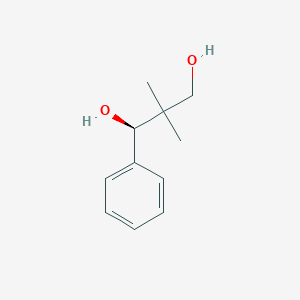

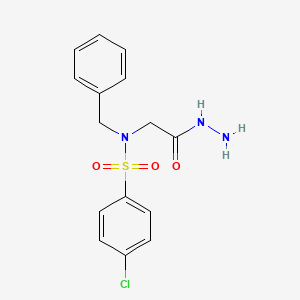

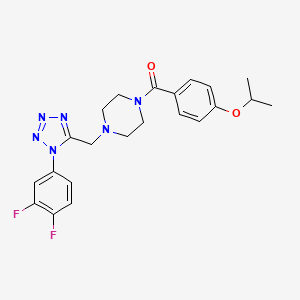

2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone, also known as AZD-2423, is a chemical compound that has gained attention in the scientific community for its potential applications in drug discovery and development. AZD-2423 is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a key role in the regulation of endocannabinoid signaling.

科学的研究の応用

Synthesis and Antibacterial Activity

2-Azetidinones, including compounds similar to 2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone, have been synthesized and evaluated for their antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi. The cycloaddition of substituted benzylidene-anilines to dichloroketenes, in the presence of dichloroacetyl chloride and triethylamine, yields a variety of 2-azetidinones. These compounds have been characterized by IR and 1H NMR spectroscopy and tested for their potential as antimicrobial agents (Güner et al., 2000).

Catalytic Applications in Synthesis

Research has also focused on the utility of 2-azetidinones in catalysis and synthetic chemistry, with studies highlighting their role in the formation of functionalized macrocycles and the exploration of reaction mechanisms. For example, the reaction between ethane-1,2-diamine and 3,3'-dichloropivalic acid results in isomeric tetra-amine derivatives, showcasing the versatility of azetidinone intermediates in synthesizing complex molecular structures with potential applications in material science and pharmaceuticals (Bernhardt et al., 2004).

Novel Synthetic Routes and Chemical Transformations

Innovative synthetic routes to fused bi- and tricyclic β-lactams utilizing 2-azetidinones have been developed, demonstrating the compound class's utility in generating structurally complex and pharmacologically relevant molecules. This includes the Staüdinger cycloaddition of activated acid chlorides to 1,3-ketoaldimines, yielding cis-2-azetidinones with functionality for obtaining fused bi- and tricyclic β-lactams through highly stereoselective reactions (Alcaide et al., 1996).

特性

IUPAC Name |

2-cyclopentyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18F3NO2/c13-12(14,15)8-18-10-6-16(7-10)11(17)5-9-3-1-2-4-9/h9-10H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDQTMALNBCBHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2CC(C2)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2471251.png)

![N-(2-carbamoylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2471254.png)

![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-(trifluoromethylthio)phenyl)amino)formamide](/img/structure/B2471262.png)

![7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one](/img/structure/B2471265.png)

![Methyl 2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2471272.png)